molecular formula C9H12O3 B042227 2,3-Dimethoxybenzyl alcohol CAS No. 5653-67-8

2,3-Dimethoxybenzyl alcohol

Cat. No. B042227
CAS RN: 5653-67-8
M. Wt: 168.19 g/mol
InChI Key: CRLBBOBKCLYCJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Dimethoxybenzyl alcohol, such as 3,5-dimethoxybenzyl alcohol and others, has been explored through various chemical reactions. For instance, the preparation of 3,4-dimethoxybenzyl bromide from commercially available 3,4-dimethoxybenzyl alcohol involves the use of PBr3 or HBr, highlighting a common synthetic route that might be applicable to 2,3-Dimethoxybenzyl alcohol as well (Boa & Jenkins, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dimethoxybenzyl alcohol has been studied using techniques like Raman and FTIR spectroscopy, and density functional theory (DFT) calculations. These studies provide insight into the equilibrium geometry and vibrational frequencies of the molecules, which are crucial for understanding their chemical behavior (Han et al., 2010).

Chemical Reactions and Properties

Research on related dimethoxybenzyl alcohols has examined their reactivity in various chemical reactions, such as oxidation processes catalyzed by enzymes or metal complexes. For example, the oxidation of 3,4-dimethoxybenzyl alcohol by ligninase from Phanerochaete chrysosporium indicates a mechanism involving the formation of veratraldehyde, providing insights into potential oxidation reactions of 2,3-Dimethoxybenzyl alcohol (Tien & Kirk, 1986).

Scientific Research Applications

  • Catalysis and Polymerization : 2,4-Dialkoxybenzyl alcohols, a group that includes 2,3-Dimethoxybenzyl alcohol, have been used in Sc(OTf)3-catalyzed cyclooligomerization, leading to the formation of resorcin[n]arene peralkyl ethers. These compounds are thermodynamically favored, such as cyclic tetramers (Morikawa et al., 2005).

  • Protecting Groups in Synthesis : The 3,4-dimethoxybenzyl group, closely related to 2,3-Dimethoxybenzyl alcohol, serves as a protecting group in the synthesis of oligoribonucleotides, safeguarding the 2′-hydroxyl group without damaging glycosidic bonds (Takaku et al., 1986).

  • Amide Protecting Group : It can also act as an amide protecting group for 2-acetamido glycosyl donors in carbohydrate chemistry, leading to higher glycosylation yields (Kelly & Jensen, 2001).

  • N-Protecting Group : The 3,4-dimethoxybenzyl group is a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, which can be easily removed by specific chemicals (Grunder-Klotz & Ehrhardt, 1991).

  • Cancer Research : In the realm of cancer research, the enantioselective synthesis of (S)-(+)-tylophorine, a potent cancer cell growth inhibitor, was achieved from 3,4-dimethoxybenzyl alcohol using copper (II)-catalyzed reactions (Zeng & Chemler, 2008).

  • Oxidation Studies : Studies on the oxidation of dimethoxybenzyl alcohols, including 2,5-dimethoxybenzyl alcohol, provide insights into reaction mechanisms and kinetics, relevant in chemistry and materials science (Morimoto et al., 2012).

  • Photochemistry : In photochemistry, dimethoxybenzyl derivatives are used to understand photolysis products and their formation efficiencies and reaction rates (Wong et al., 1996).

  • Structural Analysis in Material Science : The structure of 3,5-dimethoxybenzyl alcohol has been determined, providing insights for the rationalization of higher-generation dendrimer materials (Pan et al., 2004).

  • Vibrational Spectra Analysis : The vibrational frequencies of 3,5-dimethoxybenzyl alcohol have been calculated using the DFT method, contributing valuable information for understanding related drug and dendrimer molecules (Han et al., 2010).

properties

IUPAC Name

(2,3-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLBBOBKCLYCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205090
Record name 2,3-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzyl alcohol

CAS RN

5653-67-8
Record name 2,3-Dimethoxybenzyl alcohol
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Record name 2,3-Dimethoxybenzyl alcohol
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Record name o-Veratryl alcohol
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Record name o-Veratryl alcohol
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Record name 2,3-Dimethoxybenzyl alcohol
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Record name 2,3-DIMETHOXYBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
S Kishioka, A Yamada - Electrochemistry, 2006 - jstage.jst.go.jp
2 Experimental N-Hydroxyphthalimide (NHPI, Wako Pure Chemical), 2-methoxybenzyl alcohol (2MB, Aldrich Chemical), 3-methoxybenzyl alcohol (3MB, Aldrich), p-anisyl alcohol (4-…
Number of citations: 7 www.jstage.jst.go.jp
JG Weintraub, S Broxer, NM Paul, JR Parquette - Tetrahedron, 2001 - Elsevier
The syntheses and chiroptical properties of amphiphilic dendrimers based on 2,3-dihydroxybenzyl alcohol up to the third generation are described. Water-solubility is imparted to the …
Number of citations: 11 www.sciencedirect.com
SY Kishioka, A Yamada - ECS Meeting Abstracts, 2006 - iopscience.iop.org
Methoxy-substituted benzylalcohols (MSBs) are known to secondary metabolites of hydrophobic lignin polymer, which has three-dimensional irregular structure, and such secondary …
Number of citations: 0 iopscience.iop.org
ER SHEPARD, HD PORTER, JF Noth… - The Journal of …, 1952 - ACS Publications
The ability to dilate the coronary artery of the heart is a property possessed by certain isoquinoline derivatives of the papaverine type. A study has been in progress in an effort to relate …
Number of citations: 39 pubs.acs.org
P Wan, B Chak - Journal of the Chemical Society, Perkin Transactions …, 1986 - pubs.rsc.org
The photosolvolysis of several methoxy-, dimethoxy-, and hydroxy-substituted benzyl alcohols has been studied in aqueous solution. The primary photochemical event is …
Number of citations: 43 pubs.rsc.org
CF Howell, W Fulmor, NQ Quinones… - The Journal of Organic …, 1964 - ACS Publications
2-Dimethylamino-5-phenyl-2-oxazolin-4-one (II) exhibits nmr signals for two different N-methyl groups which collapse at 70-80 to a single resonance. These signals are attributed to …
Number of citations: 16 pubs.acs.org
JH Wood, MA Perry, CC Tung - Journal of the American Chemical …, 1950 - ACS Publications
The need for a variety of bis-chloromethyl benzenes prompted us to undertake a study of the direct introduction oftwo chloromethyl groups into phenolic ethers and alkyl benzenes. …
Number of citations: 36 pubs.acs.org
N Anders, H Humann, B Langhans, AC Spieß - Analytical Methods, 2015 - pubs.rsc.org
A high performance anion exchange chromatography-pulsed amperometric detection (HPAEC-PAD) method using a CarboPac™ PA100 column for the simultaneous determination of …
Number of citations: 31 pubs.rsc.org
Y Okada, H Wakamatsu, M Sugai, EI Kauppinen… - Organic …, 2015 - ACS Publications
Simple screening of acid-triggered reactions of methoxybenzyl alcohols led to the development of a novel colorimetric hydrophobic benzyl alcohol (HBA) tag. HBA tag-3 (14) retained …
Number of citations: 28 pubs.acs.org
K FUKUMOTO - Chemical and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
Spirobenzylisoquinoline Type Alkaloidsºº Page 1 No. 2 321 器 TT 敬 UDC 547, 833, 7. (04 : 547, 892. ()4 : 546. 717. ()4 Studies on the Syntheses of Heterocyclic Compounds. DCXCII. A …
Number of citations: 2 jlc.jst.go.jp

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